methyl 2-[(2-chlorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
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Overview
Description
Methyl 2-[(2-chlorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(2-chlorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate typically involves the condensation of a thiophene derivative with a chlorobenzoyl amine. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions often require specific conditions such as the presence of sulfurizing agents like phosphorus pentasulfide (P4S10) or thioglycolic acid derivatives under basic conditions .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain the reaction conditions required for optimal synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(2-chlorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or thioethers. Substitution reactions could introduce various functional groups, such as halogens or alkyl groups, into the thiophene ring .
Scientific Research Applications
Methyl 2-[(2-chlorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mechanism of Action
The mechanism of action of methyl 2-[(2-chlorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s thiophene ring can interact with various enzymes and receptors, potentially inhibiting or activating them. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Tipepidine: A cough suppressant containing a thiophene nucleus.
Uniqueness
Methyl 2-[(2-chlorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is unique due to its specific combination of functional groups and structural features. The presence of the chlorobenzoyl amine and the tetrahydrocyclohepta[b]thiophene ring system distinguishes it from other thiophene derivatives, potentially leading to unique biological and chemical properties .
Properties
Molecular Formula |
C18H18ClNO3S |
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Molecular Weight |
363.9 g/mol |
IUPAC Name |
methyl 2-[(2-chlorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C18H18ClNO3S/c1-23-18(22)15-12-8-3-2-4-10-14(12)24-17(15)20-16(21)11-7-5-6-9-13(11)19/h5-7,9H,2-4,8,10H2,1H3,(H,20,21) |
InChI Key |
HKHOBWATYOFWSC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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